

## "initial safety and tolerability data for AGI-134"

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 134 |           |
| Cat. No.:            | B12383700            | Get Quote |

An In-Depth Technical Guide to the Initial Safety, Tolerability, and Mechanism of Action of AGI-134

#### Introduction

AGI-134 is a synthetic glycolipid immunomodulator designed for the intratumoral treatment of solid tumors.[1] As a fully synthetic alpha-Gal (Gal $\alpha$ 1-3Gal $\beta$ 1-4GlcNAc) molecule, AGI-134 leverages the natural, pre-existing human immune system to initiate a targeted anti-tumor response.[2] Humans do not express the  $\alpha$ -Gal epitope, but produce abundant, high-affinity anti-Gal antibodies in response to gut bacteria.[3] AGI-134 works by spontaneously incorporating into the plasma membrane of cancer cells, thereby "painting" them with the  $\alpha$ -Gal epitope. This triggers a powerful, localized immune cascade, converting the tumor into an in situ autologous vaccine and stimulating a systemic, tumor-specific T-cell mediated immunity. This guide provides a detailed overview of the initial clinical safety and tolerability data for AGI-134, its mechanism of action, and the protocols of key preclinical and clinical studies.

# Clinical Safety and Tolerability: Phase 1/2a Study (NCT03593226)

The first-in-human trial of AGI-134 was a Phase 1/2a, multi-center, open-label study designed to evaluate the safety, tolerability, and biological activity of intratumorally administered AGI-134 in patients with unresectable metastatic solid tumors. The study met its primary endpoint, demonstrating that AGI-134 is safe and well-tolerated.

### **Quantitative Safety and Tolerability Data Summary**



The study was conducted in two parts: an accelerated dose-escalation phase (Part 1) and a dose-expansion phase (Part 2).

| Parameter                          | Part 1: Dose<br>Escalation          | Part 2: Dose<br>Expansion                                           | Overall                      |
|------------------------------------|-------------------------------------|---------------------------------------------------------------------|------------------------------|
| Number of Patients                 | 5                                   | 33                                                                  | 38                           |
| Dose-Limiting Toxicities (DLTs)    | None reported                       | Not applicable                                                      | None reported                |
| Maximum Tolerated Dose (MTD)       | Not reached                         | Not applicable                                                      | Not reached                  |
| Recommended Phase<br>2 Dose (RP2D) | Determined to be up to 200mg        | Up to 200mg                                                         | Up to 200mg                  |
| Adverse Events (AEs)               | Found to be safe and well tolerated | Treatment-related AEs were transient and mostly mild to moderate    | Generally well-<br>tolerated |
| Serious Drug-Related<br>AEs        | None reported                       | Not detailed, but<br>described as<br>"generally well-<br>tolerated" | None reported                |

## **Clinical Efficacy and Immune Response Markers**

Secondary endpoints included assessing the generation of an immune response and markers of clinical efficacy.



| Biomarker / Clinical Outcome                       | Finding                                                  | Percentage of Patients   |
|----------------------------------------------------|----------------------------------------------------------|--------------------------|
| Best Overall Response                              | Stable Disease                                           | 29% (11 of 38 patients)  |
| Immune Cell Infiltration (Injected Lesions)        | Increase in T helper cells (CD3+CD4+)                    | 29% (5 of 17 evaluable)  |
| Increase in Cytotoxic T cells (CD3+CD8+)           | 35% (6 of 17 evaluable)                                  |                          |
| Increase in macrophages (CD68+)                    | 24% (4 of 17 evaluable)                                  |                          |
| Immune Cell Infiltration (Un-<br>injected Lesions) | Increase in T helper cells (CD3+CD4+)                    | 47% (8 of 17 evaluable)  |
| Increase in Cytotoxic T cells (CD3+CD8+)           | 47% (8 of 17 evaluable)                                  |                          |
| Increase in macrophages (CD68+)                    | 47% (5 of 17 evaluable)                                  |                          |
| Antigen Presenting Cells (APCs)                    | Increase in conventional dendritic cells (CD11c+ HLADR+) | 59% (10 of 17 evaluable) |
| Humoral Response                                   | Increase in Alpha-Gal<br>antibodies                      | Most patients analyzed   |

# Experimental Protocols Phase 1/2a Clinical Study Protocol (NCT03593226)

- Study Design: A Phase 1/2a, first-in-human, multi-center, open-label study.
- Objectives:
  - Part 1 (Dose Escalation): To assess the safety and tolerability of intratumorally injected AGI-134 as a monotherapy and determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D).



- Part 2 (Dose Expansion): To assess the safety, tolerability, and anti-tumor activity of AGI-134 at the RP2D, both as a monotherapy and in combination with an immune checkpoint inhibitor.
- Patient Population: Patients with unresectable/metastatic solid tumors.
- Treatment Regimen:
  - AGI-134 administered via intratumoral (IT) injection.
  - Dosing occurred once per cycle, with each cycle lasting three weeks, for a total of four cycles.
  - o Dose levels evaluated in Part 1 included 25 mg, 50 mg, 100 mg, and 200 mg.
- Assessments: Safety, tolerability, pharmacodynamic parameters, and a wide array of biomarkers to validate the mechanism of action.

#### Preclinical In Vivo Melanoma Mouse Model Protocol

- Animal Model: α1,3-galactosyltransferase knockout (α1,3GT-/-) mice, which, like humans, do not express α-Gal epitopes and can produce anti-Gal antibodies.
- Tumor Induction: Tumors were induced by subcutaneous (s.c.) injection of B16-F10 or ovalbumin-expressing B16 (B16.OVA) melanoma cells into the flank. To study the abscopal effect, secondary tumors were induced on the opposite flank.
- Treatment: Once tumors reached a treatable size, they were injected intratumorally twice, 24
  hours apart, with 1.0-1.25 mg of AGI-134 in PBS or PBS alone as a control.
- Monitoring: Tumor growth was monitored for up to 32-90 days.
- Endpoints:
  - Primary tumor regression.
  - Suppression of secondary, un-injected tumor development (abscopal effect).



- Overall survival.
- Measurement of complement C5a in tumor homogenates via ELISA to confirm complement activation.

## **Mechanism of Action and Signaling Pathways**

AGI-134's mechanism of action converts the injected tumor into an in situ vaccine, initiating a cascade that leads to systemic, specific anti-tumor immunity.

- Tumor Cell Labeling: Intratumorally injected AGI-134, a glycolipid, spontaneously inserts its lipid tail into the cancer cell membrane, presenting the α-Gal epitope on the tumor cell surface.
- Immune Recognition: The body's abundant, naturally occurring anti-Gal antibodies (IgG and IgM) recognize and bind to the α-Gal epitopes now displayed on the tumor cells.
- Tumor Cell Lysis: This binding triggers two primary cytotoxic pathways:
  - Complement-Dependent Cytotoxicity (CDC): Anti-Gal IgM and IgG binding activates the classical complement cascade, leading to the formation of the Membrane Attack Complex (MAC) and lysis of the tumor cells.
  - Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Anti-Gal IgG-coated tumor cells are recognized by immune cells (e.g., NK cells), which then induce apoptosis.
- In Situ Vaccination and T-Cell Response:
  - The destruction of tumor cells releases a host of tumor-associated antigens (TAAs) and creates a pro-inflammatory microenvironment.
  - Antigen-Presenting Cells (APCs), such as dendritic cells, are recruited to the tumor site where they phagocytose the opsonized tumor cell debris.
  - APCs process the TAAs and cross-present them to CD8+ T cells, leading to the activation
    of a systemic, tumor-specific cytotoxic T-cell response against both the primary tumor and
    distant metastases.



### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action for AGI-134, from tumor cell labeling to systemic immunity.





Click to download full resolution via product page

Caption: Workflow for the AGI-134 Phase 1/2a clinical trial (NCT03593226).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Intratumoral administration of the alpha-Gal glycolipid AGI-134 to induce tumor regression in a mouse model of melanoma. ASCO [asco.org]
- 2. Facebook [cancer.gov]
- 3. Kickstarting the cancer immunity cycle with AGI-134 [acir.org]
- To cite this document: BenchChem. ["initial safety and tolerability data for AGI-134"].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12383700#initial-safety-and-tolerability-data-for-agi-134]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com